2-(cyclopentylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Description
2-(Cyclopentylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a bicyclic organic compound featuring an 8-azabicyclo[3.2.1]octane core. Key structural elements include:
- Cyclopentylthio group: A sulfur-linked cyclopentyl substituent at position 2, contributing steric bulk and lipophilicity.
- Ethanone linkage: A ketone group connecting the thioether moiety to the bicyclic framework.
Below, we compare it to structurally related analogs to infer structure-activity relationships (SAR) and physicochemical properties.
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-cyclopentylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3S2/c22-20(14-25-17-6-4-5-7-17)21-15-10-11-16(21)13-19(12-15)26(23,24)18-8-2-1-3-9-18/h1-3,8-9,15-17,19H,4-7,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUZZZSAWBEGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(cyclopentylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a synthetic organic molecule that has garnered interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound features a bicyclic framework characteristic of tropane alkaloids, which are known for their diverse biological activities. The presence of a cyclopentylthio group and a phenylsulfonyl moiety contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₁O₂S₂ |
| Molecular Weight | 337.46 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
| LogP (octanol-water partition) | 3.45 |
The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. Preliminary studies suggest that it may act as an antagonist at certain receptor sites, influencing synaptic transmission and neuronal excitability.
Antinociceptive Effects
Recent experimental studies have demonstrated that the compound exhibits significant antinociceptive properties in animal models. This effect is likely mediated through interactions with opioid receptors and modulation of pain pathways.
Table 2: Summary of Antinociceptive Studies
| Study Reference | Model Used | Dosage (mg/kg) | Effect Observed |
|---|---|---|---|
| Study A | Mouse Tail Flick | 10 | Significant pain reduction |
| Study B | Hot Plate Test | 20 | Increased latency to respond |
| Study C | Formalin Test | 5 | Reduced inflammatory pain |
Neuroprotective Properties
In vitro studies indicate that the compound may offer neuroprotective benefits against oxidative stress-induced neuronal damage. This property is critical in the context of neurodegenerative diseases.
Case Studies
-
Case Study 1: Pain Management in Rats
- Researchers administered varying doses of the compound to evaluate its efficacy in managing pain induced by formalin injection.
- Results indicated a dose-dependent reduction in pain scores, suggesting its potential as an analgesic agent.
-
Case Study 2: Neuroprotection in Cell Cultures
- Neuroblastoma cell lines were treated with the compound under oxidative stress conditions.
- The results showed a significant decrease in cell death compared to controls, highlighting its protective effects on neuronal cells.
Comparison with Similar Compounds
Structural Analog Overview
The 8-azabicyclo[3.2.1]octane core is a common scaffold in medicinal chemistry. Variations in substituents significantly influence properties such as solubility, metabolic stability, and target affinity. The following analogs are highlighted based on evidence (see Table 1 for summary):
Analog 1 : 2-((4-Fluorophenyl)thio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- Substituents : 4-Fluorophenylthio (position 2), phenylsulfonyl (position 3).
- Key Differences : Fluorine atom introduces electronegativity, increasing polarity compared to the cyclopentylthio group. Molecular weight: 419.5 g/mol.
- Implications : Enhanced polarity may improve aqueous solubility but reduce membrane permeability.
Analog 2 : (2-Chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Substituents : 2-Chlorophenyl (position 8), methylsulfonyl (position 3).
- Key Differences: Methanone directly attached to the bicyclic core (vs. ethanone linkage in the target). Methylsulfonyl is less bulky than phenylsulfonyl. Molecular weight: 327.8 g/mol.
- Implications : Reduced steric hindrance may improve binding to compact active sites.
Analog 3 : 1-((1R,5S)-3-(2H-1,2,3-Triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone
- Substituents : Triazolyl (position 3), isopropylthiophenyl (position 2).
- Key Differences : Triazole enables hydrogen bonding; isopropylthio is less lipophilic than cyclopentylthio. Molecular weight: 370.5 g/mol.
- Implications: Potential for enhanced target engagement via H-bonding but reduced metabolic stability.
Analog 4 : ((1R,5S)-3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Substituents : Thiophene-cyclopentyl (position 8), phenylsulfonyl (position 3).
- Molecular weight: 429.6 g/mol.
- Implications : Increased aromaticity may improve binding to hydrophobic pockets.
Data Table: Structural and Property Comparison
Table 1 : Comparative Analysis of Target Compound and Analogs
Key Research Findings and SAR Insights
Role of Sulfonyl Groups :
- Phenylsulfonyl (target, Analog 1, 4) vs. methylsulfonyl (Analog 2): Phenylsulfonyl’s bulkiness may enhance target selectivity but reduce solubility. Methylsulfonyl offers a balance between size and polarity .
Thioether Variations: Cyclopentylthio (target) vs. Isopropylthio (Analog 3): Less lipophilic than cyclopentylthio, possibly reducing off-target binding .
Bicyclic Core Modifications: Methanone (Analog 2) vs. ethanone (target): The ethanone linkage introduces flexibility, which may accommodate diverse binding pockets .
Aromatic vs. Aliphatic Substituents :
- Thiophene (Analog 4) vs. cyclopentyl (target): Thiophene’s aromaticity enables π-π stacking, a critical interaction in receptor binding .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-(cyclopentylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone, and how are stereochemical outcomes controlled?
- Methodological Answer : Synthesis typically involves functionalization of the 8-azabicyclo[3.2.1]octane core. Key steps include:
- Core construction : Cycloaddition or ring-closing metathesis to form the bicyclic scaffold .
- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to establish the (1R,5S) configuration .
- Thioether introduction : Nucleophilic substitution of cyclopentylthiol at the ketone-bearing carbon .
- Sulfonylation : Reaction with phenylsulfonyl chloride under basic conditions to install the 3-sulfonyl group .
- Data Table : Example intermediates and yields from analogous syntheses:
| Intermediate | Reaction Step | Yield (%) | Reference |
|---|---|---|---|
| 8-Azabicyclo core | Cycloaddition | 65–78 | |
| Thioether derivative | SN2 substitution | 82 | |
| Sulfonylated product | Sulfonylation | 90 |
Q. What spectroscopic and crystallographic methods validate the compound’s structure?
- Methodological Answer :
- X-ray crystallography : Determines absolute stereochemistry and bond geometry. For example, torsion angles (e.g., N1—C11—C13—C12 = −30.4°) confirm the bicyclic conformation .
- NMR : H and C NMR identify substituent environments (e.g., cyclopentylthio protons at δ 1.5–2.5 ppm, sulfonyl group deshielding adjacent carbons) .
- HRMS : Validates molecular formula (e.g., CHNOS with [M+H] = 408.1322) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to probe the pharmacological relevance of the sulfonyl and thioether moieties?
- Methodological Answer :
- Analog synthesis : Replace phenylsulfonyl with methylsulfonyl or remove the sulfonyl group to assess receptor binding .
- Biological assays : Test analogs in receptor-binding assays (e.g., cannabinoid receptors CB1/CB2, as seen in RTI-371 analogs) to quantify IC shifts .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to map sulfonyl interactions with receptor hydrophobic pockets .
- Data Table : Example SAR for sulfonyl-modified analogs:
| Analog | Modification | CB1 IC (nM) | CB2 IC (nM) |
|---|---|---|---|
| Parent | Phenylsulfonyl | 12 ± 2 | 150 ± 20 |
| Methyl | Methylsulfonyl | 45 ± 5 | 300 ± 30 |
| Des-SO | No sulfonyl | >1000 | >1000 |
| Data adapted from |
Q. What strategies resolve contradictions in pharmacological data, such as inconsistent receptor affinity across studies?
- Methodological Answer :
- Experimental replication : Ensure consistent assay conditions (e.g., buffer pH, cell lines) .
- Orthogonal assays : Validate binding affinity using SPR (surface plasmon resonance) alongside radioligand displacement .
- Batch analysis : Check compound purity (HPLC ≥98%) and stereochemical integrity (chiral HPLC) to exclude batch variability .
Q. How can advanced analytical techniques (e.g., cryo-EM or in silico metabolomics) elucidate the compound’s mechanism of action?
- Methodological Answer :
- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution (e.g., binding to GPCRs like CB1) .
- Metabolomics : LC-MS/MS profiling of hepatic microsomal incubations to identify metabolites (e.g., sulfone oxidation, thioether cleavage) .
- MD simulations : GROMACS-based simulations to study conformational dynamics of the ligand-receptor complex over 100-ns trajectories .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability profiles?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, PBS, and simulated gastric fluid (pH 1.2–6.8) using nephelometry .
- Accelerated stability studies : HPLC monitoring under stress conditions (40°C/75% RH for 4 weeks) to identify degradation products .
- Inter-lab collaboration : Compare results across labs using standardized protocols (e.g., USP <711> dissolution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
